molecular formula C18H10ClFN4OS B7671770 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B7671770
M. Wt: 384.8 g/mol
InChI Key: WGOCVPDAITXMRB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzothiazole and pyrazine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4OS/c19-10-5-6-12(11(20)9-10)23-17(25)15-16(22-8-7-21-15)18-24-13-3-1-2-4-14(13)26-18/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCVPDAITXMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Formation of Pyrazine Moiety: The pyrazine ring is often formed by the condensation of appropriate diamines with diketones or diesters.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide: Similar structure but lacks the chloro and fluoro substituents.

    3-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)pyrazine-2-carboxamide: Contains a methyl group instead of chloro and fluoro groups.

    3-(1,3-Benzothiazol-2-yl)-N-(4-bromophenyl)pyrazine-2-carboxamide: Contains a bromo group instead of chloro and fluoro groups.

Uniqueness

The presence of both chloro and fluoro substituents in 3-(1,3-benzothiazol-2-yl)-N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide may enhance its biological activity and specificity compared to similar compounds. These substituents can influence the compound’s electronic properties, potentially leading to improved binding affinity and selectivity for its molecular targets.

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